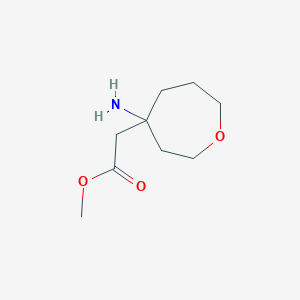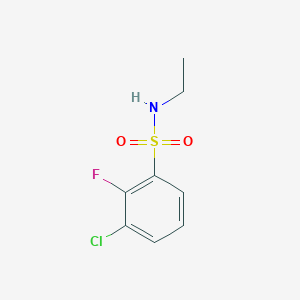
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with chlorine, ethyl, and fluorine groups, along with a sulfonamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The starting material, 2-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form an amine.
Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The chlorinated intermediate is ethylated using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.
Oxidation and Reduction: Products include oxidized or reduced sulfonamide derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anti-inflammatory agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: Used as an electrophilic fluorinating agent in organic synthesis.
N-Ethylbenzenesulfonamide: Similar structure but lacks the chlorine and fluorine substituents.
3-Chloro-2-fluorobenzenesulfonamide: Similar structure but lacks the ethyl group.
Uniqueness
3-Chloro-N-ethyl-2-fluorobenzene-1-sulfonamide is unique due to the presence of all three substituents (chlorine, ethyl, and fluorine) on the benzene ring, which can influence its reactivity and interaction with biological targets. This combination of substituents can enhance its potency and selectivity in various applications.
Propiedades
Fórmula molecular |
C8H9ClFNO2S |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
3-chloro-N-ethyl-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClFNO2S/c1-2-11-14(12,13)7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
Clave InChI |
KOAPGLXZAOYXQV-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13310447.png)
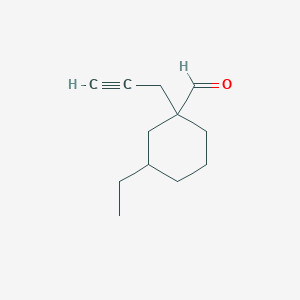

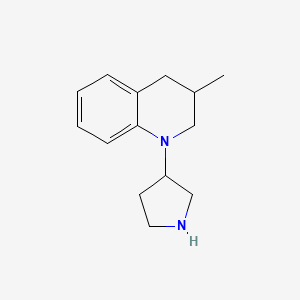
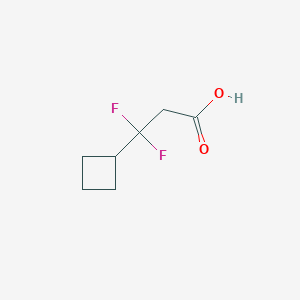
![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)

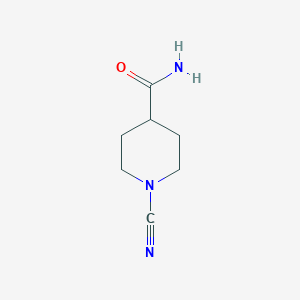
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
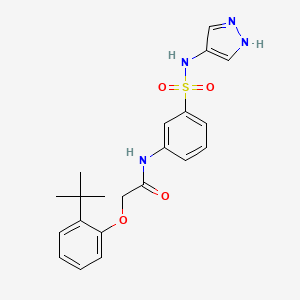

![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
